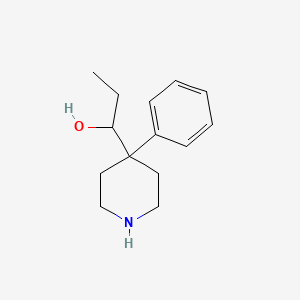

alpha-Ethyl-4-phenylpiperidine-4-methanol

Description

Foundational Significance of Piperidine (B6355638) Systems in Contemporary Organic Synthesis

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of modern organic and medicinal chemistry. Its structural motif is a recurring feature in a vast array of natural products, alkaloids, and synthetic pharmaceuticals. The conformational flexibility of the piperidine ring, typically adopting a chair conformation, allows for precise three-dimensional arrangements of substituents, which is crucial for specific biological interactions.

The synthesis of substituted piperidines is a highly active area of research, with numerous methods developed to control regioselectivity and stereoselectivity. These methods range from the reduction of pyridine (B92270) derivatives to more complex multi-component reactions and ring-closing metathesis. The ability to introduce diverse functional groups onto the piperidine scaffold enables the fine-tuning of a molecule's physicochemical properties and biological activity, making it a privileged structure in drug discovery.

Elucidating the Structural Features and Research Relevance of Alpha-Ethyl-4-phenylpiperidine-4-methanol

This compound, a tertiary alcohol, presents a fascinating case study within the realm of 4-substituted piperidines. Its structure is characterized by a piperidine ring with a phenyl group and a hydroxymethyl group attached to the same carbon atom (C4), and an additional ethyl group on the alpha-carbon of the methanol (B129727) substituent. This specific arrangement of a phenyl group and a tertiary alcohol at the C4 position is a key feature in several biologically active compounds.

While specific research findings on this compound are not extensively documented in publicly available literature, its structural components suggest potential areas of scientific inquiry. The 4-phenylpiperidine (B165713) core is a well-established pharmacophore found in a variety of therapeutic agents. The presence of the tertiary alcohol and the ethyl group could modulate the compound's lipophilicity, hydrogen bonding capacity, and steric profile, thereby influencing its interaction with biological targets.

Chemical Data for this compound

| Property | Value | Source |

| CAS Number | 34361-19-8 | bibliotekanauki.pl |

| Molecular Formula | C13H19NO | bibliotekanauki.pl |

| Molecular Weight | 205.296 g/mol | bibliotekanauki.pl |

The synthesis of this compound would likely involve the preparation of a 4-piperidone (B1582916) precursor, followed by a Grignard reaction. For instance, reacting a suitable N-protected 4-piperidone with phenylmagnesium bromide would yield a tertiary alcohol. Subsequent modification or direct use of a precursor that allows for the introduction of the ethyl and hydroxymethyl groups would be a plausible synthetic route. Research into the synthesis of related 4-phenylpiperidin-4-ol (B156043) derivatives has demonstrated the feasibility of using Grignard reagents to introduce substituents at the C4 position. icm.edu.plresearchgate.net The synthesis of various piperidin-4-ones, which are key intermediates, is also well-established in the literature. acs.orgchemrevlett.com

The research relevance of this compound could lie in its potential as a scaffold for new chemical entities in drug discovery. The 4-phenylpiperidine-4-ol moiety is a known structural element in compounds with activity at various receptors and enzymes. icm.edu.plresearchgate.net By modifying the substituents on the piperidine nitrogen and the aromatic ring, a library of analogs could be generated for screening against different biological targets. The specific stereochemistry of the chiral center at the carbinol carbon would also be a critical factor in any potential biological activity, offering avenues for stereoselective synthesis and evaluation.

Structure

2D Structure

3D Structure

Properties

CAS No. |

83763-29-5 |

|---|---|

Molecular Formula |

C14H21NO |

Molecular Weight |

219.32 g/mol |

IUPAC Name |

1-(4-phenylpiperidin-4-yl)propan-1-ol |

InChI |

InChI=1S/C14H21NO/c1-2-13(16)14(8-10-15-11-9-14)12-6-4-3-5-7-12/h3-7,13,15-16H,2,8-11H2,1H3 |

InChI Key |

MULCGBCHXCTWSK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1(CCNCC1)C2=CC=CC=C2)O |

Origin of Product |

United States |

Comprehensive Synthetic Approaches to Alpha Ethyl 4 Phenylpiperidine 4 Methanol and Its Structural Analogues

Strategic Retrosynthesis of the Alpha-Ethyl-4-phenylpiperidine-4-methanol Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. By systematically deconstructing the target molecule into simpler, commercially available starting materials, multiple synthetic pathways can be envisioned.

The most common retrosynthetic disconnections for the piperidine (B6355638) ring involve breaking one or two of its bonds to reveal acyclic precursors. For the this compound scaffold, key disconnections include:

C-N Bond Disconnections: Breaking one of the carbon-nitrogen bonds is a primary strategy. A [5+1] annulation approach involves disconnecting the N1-C2 or N1-C6 bond, often leading back to a 1,5-difunctionalized linear precursor, such as an amino-aldehyde or amino-ketone, which can be cyclized via reductive amination. nih.gov Another common method is the Dieckmann cyclization of aminodicarboxylate esters, which forms the piperidine ring and introduces a keto group that can be further functionalized. researchgate.net

C-C Bond Disconnections: Alternatively, breaking a C-C bond within the ring can be considered. For instance, an intramolecular Michael addition (an aza-Michael reaction) involves disconnecting the C5-C6 or C2-C3 bond, starting from an acyclic precursor containing both an amine and a Michael acceptor. acs.orgresearchgate.net

These disconnections lead to linear precursors that must be assembled and then cyclized to form the core piperidine structure.

The tertiary alcohol at the C4 position, which constitutes a quaternary carbon, is a defining feature of the target molecule. Its construction is a critical step in the synthesis. A highly effective and widely used method involves the nucleophilic addition of organometallic reagents to a 4-piperidone (B1582916) precursor.

A logical synthetic sequence would be:

Preparation of a precursor ketone: Synthesis of an N-protected 4-propionylpiperidine. This can be achieved through various methods, including the acylation of an appropriate piperidine derivative.

Grignard Reaction: The addition of a phenyl Grignard reagent, such as phenylmagnesium bromide, to the carbonyl group of the N-protected 4-propionylpiperidine. This reaction forms the desired tertiary alcohol and creates the C4 quaternary center. A similar strategy has been successfully employed in the synthesis of the structural analogue α,α-diphenyl-4-piperidinemethanol, where a phenylmagnesium halide is added to a piperidine precursor. google.com

Deprotection: Removal of the nitrogen protecting group (if present) to yield the final product.

An alternative, though potentially less direct, route involves the Strecker-type condensation of a 1-benzylpiperidin-4-one with an amine and cyanide source to yield an α-amino nitrile. researchgate.net Subsequent hydrolysis, N-acylation, and other functional group manipulations could potentially lead to the desired C4 substitution pattern. researchgate.net

Table 1: Key Reactions for C4 Quaternary Center Construction

| Reaction Type | Precursor | Reagent | Product Feature |

| Grignard Addition | N-Protected 4-Propionylpiperidine | Phenylmagnesium Halide | Forms tertiary alcohol at C4 |

| Grignard Addition | N-Protected 4-Benzoylpiperidine | Ethylmagnesium Halide | Forms tertiary alcohol at C4 |

| Strecker Synthesis | N-Protected 4-Piperidone | Aniline, HCN | Forms C4 α-amino nitrile intermediate |

Direct Cyclization Methodologies for Piperidine Ring Assembly

Direct cyclization methods focus on the key ring-forming step, transforming a linear precursor into the heterocyclic piperidine core.

The formation of a C-N bond via intramolecular cyclization is one of the most efficient ways to construct the piperidine ring. nih.gov These reactions benefit from favorable entropic factors and can often be controlled to produce specific stereoisomers.

The intramolecular aza-Michael reaction (IMAMR) is a powerful method for synthesizing substituted piperidines. nih.gov This reaction involves the addition of a tethered nitrogen nucleophile to an α,β-unsaturated system, such as an enone or enoate. acs.orgresearchgate.net

Recent advancements have focused on developing highly stereoselective protocols using various catalytic systems:

Organocatalysis: Chiral organocatalysts, such as quinoline (B57606) derivatives combined with an acid co-catalyst, have been used to promote the enantioselective cyclization of N-tethered alkenes, yielding highly enantiomerically enriched disubstituted and trisubstituted piperidines. nih.gov The activation of the Michael acceptor via iminium ion formation can dramatically accelerate the reaction. acs.org

Biocatalysis: Enzymes offer a green and highly selective alternative. For example, ω-transaminases (ω-TA) have been utilized in a tandem reductive amination/IMAMR sequence. acs.org This biocatalytic approach allows for the enantioselective conversion of prochiral ketoenones into stereodefined, highly functionalized piperidines. acs.org

Metal Catalysis: Lewis acids like BF₃·OEt₂ in combination with metathesis catalysts can promote tandem cross-metathesis/intramolecular aza-Michael reactions to create β-amino carbonyl units, which are precursors to substituted piperidines. organic-chemistry.org

Table 2: Catalytic Systems for Intramolecular Aza-Michael Reactions

| Catalyst Type | Example | Key Feature | Reference |

| Organocatalyst | Quinoline derivative + TFA | Enantioselective synthesis of 2,5- and 2,5,5-substituted piperidines. | nih.gov |

| Biocatalyst | ω-Transaminase (ω-TA) | Enantioselective conversion of pro-chiral ketoenones to 2,6-disubstituted piperidines. | acs.org |

| Metal Catalyst | Hoveyda-Grubbs catalyst + BF₃·OEt₂ | Tandem cross metathesis/aza-Michael reaction. | organic-chemistry.org |

Radical cyclizations provide a complementary approach to forming the piperidine ring, often under mild conditions and with high functional group tolerance. organic-chemistry.org These reactions typically involve the generation of a radical that undergoes an intramolecular addition to an unsaturated bond.

Key strategies include:

Cobalt-Catalyzed Cyclization: Cobalt(II) catalysts can mediate the intramolecular cyclization of linear amino-aldehydes to produce piperidines in good yields. nih.gov

Copper-Catalyzed C-H Amination: Intramolecular radical C-H amination can be achieved using copper catalysts. An N-radical is generated, which then participates in a 1,6-hydrogen atom transfer, followed by cyclization to form the piperidine ring. nih.gov

Reductive Radical Conjugate Addition: The activation of alkyl bromides using cobalt/iridium dual catalysis enables a reductive radical conjugate addition under mild conditions, which can be applied to piperidine synthesis. organic-chemistry.org

Atom Transfer Radical Cyclization (ATRC): The cyclization of precursors like 7-substituted-6-aza-8-bromooct-2-enoates using radical initiators offers another route to disubstituted piperidines. organic-chemistry.org

These radical-based methods expand the toolkit for piperidine synthesis, allowing for the construction of complex substitution patterns that may be challenging to access through ionic pathways.

Intramolecular Carbon-Nitrogen Bond Forming Reactions in Piperidine Synthesis

Metal-Catalyzed Intramolecular Cyclohydroaminations

The construction of the piperidine ring via intramolecular cyclization is a powerful strategy. Metal-catalyzed intramolecular cyclohydroamination involves the addition of an amine N-H bond across a tethered unsaturated carbon-carbon bond (alkene, alkyne, or allene) to form the heterocyclic ring. This atom-economical approach is catalyzed by a variety of transition metals.

Gold and palladium catalysts are notable for their ability to facilitate the cyclization of aminoalkenes. For instance, gold(I) complexes can catalyze the oxidative amination of non-activated alkenes, leading to substituted piperidines through the difunctionalization of a double bond and simultaneous N-heterocycle formation. nih.gov Similarly, palladium catalysts, when paired with specific ligands like pyridine-oxazoline, can achieve enantioselective intramolecular amination of alkenes. nih.gov

Copper complexes have also emerged as effective catalysts for intramolecular C-H amination to form piperidines. Recent developments have shown that copper(I) complexes stabilized by tris(pyrazolyl)borate (Tp) ligands can catalyze the C-H amination of N-fluoride amides. nih.govresearchgate.net This method is noteworthy as it provides access to piperidines, whereas many systems are limited to the formation of five-membered pyrrolidines. nih.govresearchgate.net The proposed mechanism often involves a Cu(I)/Cu(II) catalytic cycle. nih.govresearchgate.net

Another approach involves the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes. This reaction proceeds through acid-mediated alkyne functionalization to form an enamine, which then generates an iminium ion. Subsequent reduction of this intermediate yields the piperidine structure. nih.gov

Table 1: Examples of Metal-Catalyzed Intramolecular Cyclization for Piperidine Synthesis

| Catalyst System | Substrate Type | Key Features | Reference |

|---|---|---|---|

| Gold(I) Complex / Iodine(III) Oxidant | Non-activated Alkenes | Oxidative amination with difunctionalization of the double bond. | nih.gov |

| Palladium / Pyridine-Oxazoline Ligand | Alkenes | Enantioselective approach to intramolecular amination. | nih.gov |

| [Tpⁱᵖʳ²Cu(NCMe)] | N-Fluoride Amides | Direct intramolecular C-H amination to form piperidines. | nih.govresearchgate.net |

| Acid-mediated | 1,6-Enynes | Reductive hydroamination/cyclization cascade. | nih.gov |

Intermolecular Approaches for Piperidine Ring Construction

Intermolecular strategies assemble the piperidine ring from two or more separate fragments. These methods are highly convergent and allow for significant structural diversity in the final products.

The [5+1] annulation strategy involves the reaction of a five-atom component with a one-atom component to construct the six-membered piperidine ring. nih.gov This approach is a powerful tool for creating highly substituted piperidines.

One notable example is the hydrogen borrowing [5+1] annulation method. This reaction utilizes two sequential iridium(III)-catalyzed cascades. The mechanism involves the oxidation of a hydroxyl group, subsequent amination to form an intermediate, and finally, imine reduction via hydrogen transfer from the metal catalyst. The first amination is an intermolecular step, while the second is intramolecular, resulting in the formation of two new C-N bonds and yielding a stereoselective synthesis of substituted piperidines. nih.gov

Another effective [5+1] strategy is a heterocycle-forming double Michael reaction. In this approach, nitrogen-containing tethered diacids, which can be prepared from diethyl aminomalonate, undergo a double Michael reaction with an acceptor like 3-butyn-2-one. nih.gov This process generates highly functionalized and substituted piperidine derivatives with high stereoselectivity. nih.gov

Table 2: Overview of [5+1] Annulation Strategies for Piperidine Synthesis

| Method | Key Reagents | Mechanism Highlights | Product Type | Reference |

|---|---|---|---|---|

| Hydrogen Borrowing Annulation | Iridium(III) Catalyst | Sequential oxidation, amination, and imine reduction cascades. | Stereoselective substituted piperidines | nih.gov |

| Double Michael Reaction | Nitrogen-tethered diacids, 3-butyn-2-one | Double Michael addition to form the piperidine ring. | Highly functionalized pipecolic acid derivatives | nih.gov |

Reductive amination is a cornerstone of amine synthesis and can be adapted for the construction of cyclic amines like piperidines. The double reductive amination (DRA) of dicarbonyl compounds is a particularly straightforward and versatile method for accessing the piperidine skeleton. chim.it

This strategy involves the reaction of a 1,5-dicarbonyl compound (or a precursor) with an amine source, such as ammonia (B1221849) or a primary amine. The initial condensation forms one or two imine/enamine intermediates, which are then cyclized and reduced in the same pot to yield the piperidine ring. chim.itresearchgate.net A variety of reducing agents can be employed, including sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (B8407120) [NaBH(OAc)3], or catalytic hydrogenation (e.g., H2 over Pd/C). chim.itresearchgate.net The use of sugar-derived dicarbonyl substrates allows for the synthesis of polyhydroxylated piperidines with defined stereochemistry. chim.it For secondary amines like piperidines, a borane-pyridine complex has been shown to be an effective, less toxic alternative to NaCNBH3 for reductive amination with various aldehydes. tandfonline.com

Table 3: Reductive Amination Approaches for Piperidine Synthesis

| Substrate | Amine Source | Reducing Agent | Key Features | Reference |

|---|---|---|---|---|

| 1,5-Dicarbonyl Compounds | Ammonia, Primary Amines | NaBH3CN, H2/Pd | Double reductive amination (DRA) for direct piperidine ring formation. | chim.itresearchgate.net |

| Aldehydes | Secondary Amines (Piperidines) | Borane-Pyridine Complex | Borch-type reduction, avoids cyanide-containing reagents. | tandfonline.com |

Functionalization of Pre-existing Piperidine Cores at C4

An alternative to de novo ring construction is the modification of a pre-existing six-membered N-heterocyclic ring, such as pyridine (B92270).

The catalytic hydrogenation of readily available pyridine derivatives is one of the most atom-economical routes to the piperidine core. rsc.orgeventsair.com However, the high aromatic stability of the pyridine ring presents a significant challenge, often requiring harsh reaction conditions or pre-activation of the substrate. eventsair.comdicp.ac.cn

Achieving stereoselectivity in pyridine reduction is crucial for accessing chiral piperidines, which are prevalent in pharmaceuticals. rsc.org Several advanced techniques have been developed to address this challenge.

Homogeneous Catalysis: Homogeneous catalysts offer high selectivity under milder conditions. Iridium-based catalysts, for example, have been developed for the hydrogenation of a wide range of substituted pyridines with low catalyst loading. eventsair.com These reactions often use an acid co-catalyst to protonate the pyridine, breaking its aromaticity and facilitating reduction. eventsair.com This method demonstrates broad functional group tolerance and yields piperidines with excellent diastereoselectivities. eventsair.com

Rhodium-catalyzed reductive transamination represents another innovative approach. In this method, a pyridinium (B92312) salt is reacted with a chiral primary amine in the presence of a rhodium catalyst and a hydrogen source like formic acid. dicp.ac.cnresearchgate.net The reaction proceeds through the reduction of the pyridinium ion, hydrolysis, and subsequent reductive amination with the external chiral amine, which induces chirality in the final piperidine product with excellent diastereo- and enantioselectivity. dicp.ac.cnresearchgate.net

Heterogeneous Catalysis: While often requiring more forcing conditions, heterogeneous catalysis is widely used in industrial processes. Recent advancements have focused on improving selectivity. For instance, palladium-on-carbon (Pd/C) has been used for the hydrogenation of fluorinated pyridines. nih.gov This is challenging due to competitive hydrodefluorination, but specific conditions have been developed to selectively reduce the pyridine ring while preserving the C-F bond, providing access to valuable fluorinated piperidines. nih.gov Diastereoselective hydrogenation can also be achieved by attaching a chiral auxiliary to the pyridine precursor. For example, an oxazolidine-substituted pyridine can be hydrogenated diastereoselectively, followed by cleavage of the auxiliary to yield an enantioenriched piperidine. nih.gov

Table 4: Stereoselective Hydrogenation of Pyridine Derivatives

| Catalyst System | Substrate | Key Features | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| [Cp*RhCl2]2 / Formic Acid | Pyridinium Salts, Chiral Primary Amine | Reductive transamination process. | Excellent diastereo- and enantioselectivity. | dicp.ac.cnresearchgate.net |

| Homogeneous Iridium Catalyst / Acid Co-catalyst | Substituted Pyridines | Mild conditions, broad functional group tolerance. | Excellent diastereoselectivity. | eventsair.com |

| Heterogeneous Pd/C | Fluorinated Pyridines | Selective reduction without hydrodefluorination. | Access to fluorinated piperidines. | nih.gov |

| Heterogeneous Catalyst / Chiral Auxiliary | Oxazolidine-substituted Pyridine | Auxiliary-directed diastereoselective hydrogenation. | Enantioenriched piperidines after auxiliary cleavage. | nih.gov |

Catalytic Hydrogenation and Reduction of Pyridine Precursors to Piperidines

Transition Metal Catalysis in Pyridine Reduction (e.g., Rhodium, Palladium, Ruthenium, Nickel)

The reduction of pyridine rings is a fundamental step in the synthesis of piperidine derivatives. Transition metal catalysis offers efficient and selective methods for this transformation. Various metals, including rhodium, palladium, ruthenium, and nickel, have been employed to catalyze the hydrogenation of pyridines. researchgate.net

Ruthenium, for instance, is used as a catalyst in oxidizing reactions and the synthesis of long-chain hydrocarbons. researchgate.net Ruthenium complexes have also been explored in cancer therapy. researchgate.net Palladium, often used in the form of a palladium sponge or black, is a well-known catalyst for reduction processes due to its high hydrogen absorption capacity. researchgate.net Nickel is another transition element from the same group as palladium and platinum, and it is also utilized in catalytic processes. researchgate.net Rhodium is a transition element belonging to the light platinum triad (B1167595) and is also employed in catalysis. researchgate.net

Recent research has highlighted the use of these metals in the C-H functionalization of pyridine. semanticscholar.org For example, a Ni-Al bimetallic catalyst system has been reported for the enantioselective C-2 alkylation of pyridine. semanticscholar.org Palladium-catalyzed reactions have been used for the C3-olefination of pyridines. semanticscholar.org Furthermore, ruthenium-mediated C-H functionalization of pyridine has been studied, demonstrating the role of vinylidene and pyridylidene ligands in the catalytic cycle. acs.org The combination of different transition metals, such as gold with palladium, nickel, or rhodium, has also been explored to create dual catalytic systems with unique reactivity and selectivity. nih.gov

Table 1: Transition Metals in Pyridine Reduction and Functionalization

| Metal | Catalyst System Example | Application | Reference |

|---|---|---|---|

| Nickel | Ni-Al bimetallic system | Enantioselective C-2 alkylation of pyridine | semanticscholar.org |

| Palladium | Pd-catalyzed ligand-promoted | Selective C3-olefination of pyridines | semanticscholar.org |

| Ruthenium | [Ru(η5-C5H5)(py)2(PPh3)]+ | Formation of 2-substituted E-styrylpyridines | acs.org |

Stereocontrolled Introduction of C4 Substituents via Grignard Reagents

Grignard reagents are powerful nucleophiles widely used for forming carbon-carbon bonds, including the introduction of substituents onto the piperidine ring. masterorganicchemistry.com The addition of Grignard reagents to 4-piperidones is a key step in synthesizing 4-substituted piperidine derivatives. rsc.org

Synthesis of Tertiary Alcohols at C4

The reaction of a Grignard reagent with a ketone, such as a 4-piperidone, leads to the formation of a tertiary alcohol after an acidic workup. masterorganicchemistry.comkhanacademy.orgchadsprep.com This reaction is a fundamental method for creating a tertiary alcohol at the C4 position of the piperidine ring. organicchemistrytutor.commasterorganicchemistry.com For instance, reacting a 4-piperidone with an ethyl magnesium halide Grignard reagent, followed by protonation, would yield a 4-ethyl-4-hydroxypiperidine derivative. masterorganicchemistry.comkhanacademy.org The synthesis of α,α-diphenyl-4-piperidinemethanol, a related tertiary alcohol, can be achieved by reacting N-protected 4-piperidinecarboxylic acid derivatives with a phenylmagnesium halide Grignard reagent. google.com

Stereochemical Considerations in Grignard Additions

The stereochemical outcome of the Grignard addition to a substituted 4-piperidone is a critical consideration. The approach of the Grignard reagent can be influenced by the existing stereochemistry of the piperidine ring and any protecting groups present. The diastereoselectivity of the addition can be rationalized by the coordination of the Grignard reagent to an oxygen atom in the substrate, followed by the intramolecular delivery of the alkyl group. nih.gov The steric bulk of the Grignard reagent can also play a role in the observed diastereoselectivity. nih.gov For example, in the addition of Grignard reagents to oxa-bridged benzazepines, an increase in the steric bulk of the Grignard reagent led to a decrease in the proportion of the syn-diastereoisomer. nih.gov

Friedel-Crafts and Related Arylation Reactions for Phenyl Group Introduction

The Friedel-Crafts reaction is a classic method for attaching alkyl or acyl groups to an aromatic ring. libretexts.orgyoutube.comyoutube.com In the context of synthesizing 4-phenylpiperidines, a Friedel-Crafts type reaction can be envisioned for introducing the phenyl group. However, the direct Friedel-Crafts alkylation or acylation of a pyridine ring is challenging due to the interaction of the nitrogen lone pair with the Lewis acid catalyst, which deactivates the ring towards electrophilic aromatic substitution. semanticscholar.orgyoutube.com

Alternative strategies are therefore employed. One approach involves a Friedel-Crafts acylation of a suitable aromatic precursor, followed by subsequent cyclization to form the piperidine ring. google.com For instance, the synthesis of α,α-diphenyl-4-piperidinemethanol can involve a Friedel-Crafts acylation step. google.com Another strategy is the conjugate addition of an aryl group. For example, the conjugate addition of phenylboronic acid to dihydropyridin-4(1H)-ones has been used to introduce a phenyl group at the 4-position. nih.gov While not a direct Friedel-Crafts reaction on the piperidine ring itself, these methods achieve the desired arylation.

Asymmetric Synthesis and Chiral Control in this compound Production

Achieving enantiopure products is a significant goal in modern organic synthesis, particularly for biologically active molecules. Asymmetric synthesis strategies are employed to control the stereochemistry during the formation of chiral centers.

Application of Chiral Auxiliaries and Ligands

Chiral auxiliaries and ligands are instrumental in inducing stereoselectivity in chemical reactions. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a subsequent reaction. scielo.org.mx The auxiliary is then removed, having imparted its chirality to the molecule.

Several types of chiral auxiliaries have been developed, including those based on menthol, camphor, carbohydrates, amino acids, and oxazolidinones. google.comnih.gov For example, sulfur-based chiral auxiliaries derived from amino acids have proven effective in various asymmetric reactions. scielo.org.mx In the context of piperidine synthesis, chiral auxiliaries can be used to control the stereochemistry at the C3 and C4 positions during conjugate addition reactions. google.com

Chiral ligands are used in conjunction with metal catalysts to create a chiral environment around the reacting species, thereby influencing the stereochemical course of the reaction. nih.gov The development of chiral ligands for the asymmetric addition of Grignard reagents to ketones has enabled the synthesis of highly enantioenriched tertiary alcohols. nih.govrsc.org For instance, N,N,O-tridentate chiral ligands have been designed for the single-metal controlled asymmetric addition of Grignard reagents to ketones. nih.gov Similarly, the use of sparteine (B1682161) as a chiral ligand in the reaction of pyridine N-oxides with Grignard reagents allows for the asymmetric synthesis of optically active substituted piperidines. rsc.org Copper-catalyzed asymmetric cyclizative aminoboration using a chiral ligand like (S, S)-Ph-BPE is another method for producing chiral 2,3-cis-disubstituted piperidines with high enantioselectivity. nih.gov

Table 2: Examples of Chiral Auxiliaries and Ligands in Asymmetric Synthesis

| Chiral Agent Type | Example | Application | Reference |

|---|---|---|---|

| Chiral Auxiliary | Menthol derivatives | Stereocontrol in 1,4-conjugate addition to form 4-aryl piperidines | google.com |

| Chiral Auxiliary | Sulfur-based (from amino acids) | Asymmetric aldol (B89426) reactions and Michael additions | scielo.org.mx |

| Chiral Ligand | Sparteine | Asymmetric reaction of pyrazine (B50134) N-oxides with Grignard reagents | rsc.org |

| Chiral Ligand | (S, S)-Ph-BPE (with Cu catalyst) | Asymmetric cyclizative aminoboration to form chiral piperidines | nih.gov |

Diastereoselective Synthesis of the Carbinol Stereocenter

The creation of the tertiary alcohol (carbinol) stereocenter in 4-phenylpiperidine-4-methanol (B1266228) derivatives with specific diastereoselectivity is a key challenge in their synthesis. One common approach involves the addition of an organometallic reagent to a 4-piperidone precursor. The stereochemical outcome of this addition is influenced by several factors, including the nature of the organometallic reagent, the solvent, and the substituents on the piperidine ring.

A prevalent method for synthesizing related structures, such as α,α-diphenyl-4-piperidinemethanol, involves the use of a Grignard reagent. google.com For instance, the addition of a phenylmagnesium halide to a protected 4-piperidone derivative is a key step. google.com This approach can be adapted for the synthesis of this compound by using an ethyl-containing Grignard reagent. The stereoselectivity of such reactions can often be directed by the existing stereochemistry in the piperidine ring or by the use of chiral auxiliaries.

Another strategy involves the stereoselective reduction of a ketone precursor. While not directly forming the ethyl-carbinol, the principles of stereoselective reduction of the 4-keto group in piperidones are relevant. For example, the reduction of N-phenethyl-4-piperidone can be achieved using various reducing agents, and the choice of reagent can influence the stereochemical outcome.

Detailed research has explored the synthesis of related 3-substituted 4-phenyl-4-piperidinol derivatives. nih.gov In these syntheses, the stereochemistry at the C-4 carbinol center is established through the addition of a Grignard reagent to a 4-piperidone. The resulting diastereomers can sometimes be separated by chromatography.

The following table summarizes different approaches that can be conceptually applied or have been used for the diastereoselective synthesis of similar carbinol centers in piperidine derivatives.

| Precursor | Reagent | Key Transformation | Potential for Diastereoselectivity |

| N-Protected-4-piperidone | Ethylmagnesium bromide | Grignard Addition | Dependent on N-protecting group and reaction conditions |

| 4-Acetyl-4-phenylpiperidine | Reducing Agent (e.g., NaBH4) | Ketone Reduction | Can be influenced by the substituent at the 4-position |

| 1-Methyl-3-(3-hydroxy-3-phenylpropyl)-4-phenyl-4-piperidinol | Not Applicable | Example of a synthesized diastereomeric compound | Separation of diastereomers often required |

Enantioselective Approaches for Piperidine Derivatives

Achieving enantioselectivity in the synthesis of piperidine derivatives is crucial for producing compounds with specific pharmacological profiles. Several strategies have been developed to obtain enantiomerically pure or enriched piperidine building blocks.

Asymmetric synthesis is a powerful tool for establishing the desired stereochemistry. nih.gov This can involve the use of chiral catalysts, chiral auxiliaries, or chiral starting materials. For instance, asymmetric cyclization reactions can be employed to construct the piperidine ring with defined stereocenters. nih.gov

One notable approach is the use of chiral intermediates. For example, the synthesis of chiral (S)-3-Phenylpiperidines has been reported. google.com Such enantiomerically pure intermediates can then be further functionalized to introduce the desired substituents at the 4-position, thereby controlling the absolute stereochemistry of the final product.

Radical-mediated amine cyclization, catalyzed by transition metals like cobalt(II), offers another route to substituted piperidines, although controlling enantioselectivity in such reactions can be challenging. nih.gov

The following table outlines general enantioselective strategies applicable to the synthesis of chiral piperidine derivatives.

| Strategy | Description | Example Application |

| Asymmetric Catalysis | Use of a chiral catalyst to induce enantioselectivity in a key bond-forming step. | Asymmetric hydrogenation of a tetrahydropyridine (B1245486) precursor. |

| Chiral Pool Synthesis | Starting from an enantiomerically pure natural product, such as an amino acid. | Not directly reported for this specific target but a common strategy. |

| Chiral Auxiliary | A chiral group is temporarily attached to the substrate to direct a stereoselective reaction. | Use of a chiral auxiliary on the piperidine nitrogen to direct the addition of a nucleophile. |

| Enzymatic Resolution | Use of an enzyme to selectively react with one enantiomer of a racemic mixture. | Kinetic resolution of a racemic piperidine derivative. |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of piperidine derivatives aims to reduce the environmental impact of chemical processes. nih.govtandfonline.com This involves using less hazardous materials, improving atom economy, and reducing energy consumption.

One green approach focuses on the development of efficient, one-pot syntheses. researchgate.net For example, the use of deep eutectic solvents (DES), which are mixtures of two or more components with a melting point lower than the individual components, has been explored for the synthesis of piperidin-4-one derivatives. researchgate.net These solvents are often biodegradable and have low toxicity, making them an environmentally friendly alternative to traditional organic solvents. researchgate.net

Another key principle of green chemistry is the use of catalytic reactions to minimize waste. tandfonline.com For instance, piperidine itself is often used as a catalyst in various organic reactions. tandfonline.com The development of catalytic methods for the key bond-forming steps in the synthesis of this compound would be a significant advancement in making the process greener.

The classical Dieckmann condensation, a common method for synthesizing piperidone rings, often requires harsh conditions and generates significant waste. figshare.comresearchgate.net Greener alternatives to the Dieckmann approach are being actively researched. nih.govfigshare.com These alternatives often involve more atom-economical reactions and milder reaction conditions.

The following table highlights some green chemistry approaches relevant to piperidine synthesis.

| Green Chemistry Principle | Application in Piperidine Synthesis |

| Use of Safer Solvents | Replacing hazardous organic solvents with water or deep eutectic solvents (DES). researchgate.net |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |

| Catalysis | Employing catalysts to increase reaction efficiency and reduce the need for stoichiometric reagents. tandfonline.com |

| Energy Efficiency | Utilizing methods like microwave irradiation to reduce reaction times and energy consumption. tandfonline.com |

| Reduction of Derivatives | Minimizing the use of protecting groups to reduce the number of synthetic steps and waste generation. |

Chemical Transformations and Derivatization Strategies for Alpha Ethyl 4 Phenylpiperidine 4 Methanol

Reactivity Profiles of the Carbinol Functionality

The secondary alcohol is a key functional group that can undergo a variety of transformations, including stereospecific derivatization, oxidation, and reduction.

The secondary alcohol group can be converted to other functionalities, such as esters or ethers. When stereochemical control is desired, specific reactions that proceed with a known and predictable stereochemical outcome are employed.

A prominent method for achieving stereospecific derivatization with inversion of configuration is the Mitsunobu reaction. organic-chemistry.orgwikipedia.org This reaction allows for the conversion of a secondary alcohol to an ester (or other nucleophilic group) via an SN2 mechanism. wikipedia.org In this process, the alcohol is activated by triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org This activation transforms the hydroxyl group into a good leaving group. The subsequent displacement by a nucleophile, such as a carboxylate, occurs with a clean inversion of the stereocenter. organic-chemistry.org This makes the Mitsunobu reaction a powerful tool for inverting a specific stereogenic center in a molecule. organic-chemistry.org

Table 1: Stereospecific Esterification via Mitsunobu Reaction

| Reactant | Reagents | Product | Key Outcome |

|---|---|---|---|

| (R)-alpha-Ethyl-4-phenylpiperidine-4-methanol | R'COOH, PPh₃, DEAD | (S)-Ester Derivative | Inversion of stereochemistry at the carbinol center |

| (S)-alpha-Ethyl-4-phenylpiperidine-4-methanol | R'COOH, PPh₃, DIAD | (R)-Ester Derivative | Inversion of stereochemistry at the carbinol center |

The carbinol functionality can be readily oxidized to the corresponding ketone, 4-phenyl-4-propionylpiperidine. Standard oxidation reagents such as those used in Swern or Dess-Martin periodinane (DMP) oxidations are effective for this transformation under mild conditions, minimizing side reactions.

Conversely, the reduction of the resulting ketone provides a pathway back to the secondary alcohol. The stereochemical outcome of this reduction is highly dependent on the nature of the reducing agent and the steric environment of the carbonyl group. The reduction of substituted cyclohexanones (a structurally similar system) has been studied extensively. acs.orgcdnsciencepub.com

Bulky Hydride Reagents: Reagents like L-Selectride (lithium tri-sec-butylborohydride) are sterically demanding and preferentially attack the carbonyl from the less hindered equatorial face. This leads to the formation of the axial alcohol as the major product.

Small Hydride Reagents: Less hindered reagents, such as sodium borohydride (B1222165) (NaBH₄), can attack from the more sterically congested axial face, which is often favored to relieve torsional strain in the transition state. pku.edu.cn This pathway yields the equatorial alcohol as the predominant isomer.

This differential selectivity allows for the controlled synthesis of either diastereomer of the alcohol from a common ketone intermediate.

Table 2: Controlled Oxidation and Stereoselective Reduction

| Starting Material | Reaction | Reagents | Major Product | Stereochemical Rationale |

|---|---|---|---|---|

| alpha-Ethyl-4-phenylpiperidine-4-methanol | Oxidation | Dess-Martin Periodinane (DMP) | 4-Phenyl-4-propionylpiperidine | N/A (achiral product) |

| 4-Phenyl-4-propionylpiperidine | Reduction | Sodium Borohydride (NaBH₄) | trans-alpha-Ethyl-4-phenylpiperidine-4-methanol (Equatorial-OH) | Axial attack favored to minimize torsional strain. pku.edu.cn |

| 4-Phenyl-4-propionylpiperidine | Reduction | L-Selectride | cis-alpha-Ethyl-4-phenylpiperidine-4-methanol (Axial-OH) | Equatorial attack favored due to steric bulk of the reagent. acs.org |

Aromatic Ring Functionalization on the Phenyl Moiety

The phenyl ring is susceptible to electrophilic aromatic substitution (EAS), although the reactivity and regioselectivity are strongly influenced by the substituents on the piperidine (B6355638) nitrogen.

The directing effect of the piperidine substituent is key. libretexts.org

N-Acyl Group (Deactivating, meta-director): When the piperidine nitrogen is acylated, the resulting amide group is electron-withdrawing and deactivates the aromatic ring towards electrophilic attack. The lone pair on the nitrogen is delocalized into the carbonyl group, preventing it from being donated to the ring. This deactivation directs incoming electrophiles (e.g., -NO₂, -Br, -SO₃H) to the meta positions of the phenyl ring. libretexts.orgyoutube.com

N-Alkyl Group (Activating, ortho, para-director): An N-alkyl group is electron-donating by induction and would typically activate the ring, directing electrophiles to the ortho and para positions. However, the strongly acidic conditions required for many EAS reactions (e.g., nitration, sulfonation) will protonate the basic nitrogen atom. The resulting ammonium (B1175870) group (-NHR₂⁺) is a powerful electron-withdrawing group and thus becomes a strong deactivator and a meta-director. youtube.com

Therefore, for most standard EAS reactions, functionalization is expected at the meta position. For ortho or para functionalization, alternative strategies like directed ortho-metalation or using a pre-functionalized phenyl group during synthesis would be necessary.

Table 5: Electrophilic Aromatic Substitution on the Phenyl Ring

| Nitrogen Substituent | Reaction Type | Reagents | Expected Regioselectivity | Rationale |

|---|---|---|---|---|

| Acetyl (-COCH₃) | Nitration | HNO₃, H₂SO₄ | meta-nitro | N-acyl group is a deactivating meta-director. youtube.com |

| Acetyl (-COCH₃) | Bromination | Br₂, FeBr₃ | meta-bromo | N-acyl group is a deactivating meta-director. youtube.com |

| Ethyl (-CH₂CH₃) | Sulfonation | Fuming H₂SO₄ | meta-sulfonic acid | Nitrogen is protonated under acidic conditions, forming a meta-directing ammonium group. |

Directed Electrophilic Aromatic Substitution Reactions

The phenyl group of this compound is amenable to electrophilic aromatic substitution (EAS) reactions. The substituent at the 4-position of the piperidine ring, being a quaternary alkyl group attached to the benzene (B151609) ring, acts as an electron-donating group (EDG) through an inductive effect. google.com Consequently, this substituent is an ortho, para-director, activating the positions ortho (2' and 6') and para (4') to the point of attachment for electrophilic attack. pearson.comwikipedia.orgorganic-chemistry.org The steric hindrance imposed by the bulky piperidine ring may influence the ratio of ortho to para products, with the para product often being favored. pearson.com

Common electrophilic aromatic substitution reactions that can be envisaged for this compound include nitration, halogenation, and Friedel-Crafts reactions. The specific conditions for these reactions would need to be optimized to account for the presence of the tertiary alcohol and the piperidine nitrogen, which can be protonated or act as a Lewis base under acidic conditions. N-protection of the piperidine nitrogen, for instance with a tosyl or Boc group, is often employed to prevent side reactions and improve solubility in organic solvents. core.ac.ukorganic-chemistry.org

Below is a table summarizing the expected major products for several common electrophilic aromatic substitution reactions on an N-protected derivative of this compound.

| Reaction | Reagents | Electrophile | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | p-nitro and o-nitro derivatives |

| Bromination | Br₂, FeBr₃ | Br⁺ | p-bromo and o-bromo derivatives |

| Chlorination | Cl₂, AlCl₃ | Cl⁺ | p-chloro and o-chloro derivatives |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | p-acyl and o-acyl derivatives |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | R⁺ | p-alkyl and o-alkyl derivatives |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, and can be applied to modify the phenyl ring of this compound. nih.gov For these reactions to be successful, the phenyl ring must first be functionalized with a suitable leaving group, typically a halide (e.g., Br, I) or a triflate. This can be achieved through directed electrophilic halogenation as described in the previous section. Once the halo-derivative is obtained, it can be subjected to various cross-coupling reactions.

The Suzuki coupling , which couples an organoboron compound with an organohalide, is a widely used method for forming C-C bonds. nih.govnih.gov Similarly, the Negishi coupling utilizes an organozinc reagent, organic-chemistry.orgnih.gov and the Heck reaction couples the organohalide with an alkene. wikipedia.orgorganic-chemistry.orglibretexts.org The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions and depends on the specific substrates being coupled. For instance, the use of bulky phosphine (B1218219) ligands can enhance the reactivity of the palladium catalyst. core.ac.uk

The following table provides a summary of potential palladium-catalyzed cross-coupling reactions on a halogenated derivative of N-protected this compound.

| Reaction Name | Coupling Partner | Catalyst/Ligand System (Representative) | Resulting Bond |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Aryl-Aryl C-C |

| Negishi Coupling | Organozinc reagent | PdCl₂(dppf), CuI | Aryl-Alkyl/Aryl C-C |

| Heck Reaction | Alkene | Pd(OAc)₂, P(o-tolyl)₃ | Aryl-Vinyl C-C |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, BINAP | Aryl-N |

Ring Conformation and Conformational Dynamics of the Piperidine System

The piperidine ring of this compound, like cyclohexane (B81311), adopts a chair conformation to minimize angular and torsional strain. masterorganicchemistry.comchesci.com The presence of substituents on the piperidine ring leads to different conformational isomers with varying energies. For a 4,4-disubstituted piperidine such as the title compound, the key conformational equilibrium involves the orientation of the substituents on the nitrogen atom and the potential for ring inversion.

Studies on analogous 4-hydroxy-4-methylpiperidines have shown that the piperidine ring exists in a normal chair conformation with the bulkier aryl groups at other positions (e.g., C2 and C6) preferentially occupying equatorial positions. researchgate.net The orientation of the hydroxyl group at C4 (axial vs. equatorial) can be determined using NMR spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data. researchgate.net For instance, in related compounds, the configuration of the hydroxyl group has been assigned based on the chemical shift of the benzylic protons. researchgate.net

The conformational preference of the phenyl group in 4-phenylpiperidines is a well-studied phenomenon. In general, a phenyl group at the 4-position prefers the equatorial orientation to minimize steric interactions with the axial hydrogens at the 2 and 6 positions. chesci.comresearchgate.net The energy difference between the equatorial and axial conformers for a phenyl group on a cyclohexane ring is approximately 3 kcal/mol. A similar energy difference can be expected for the 4-phenylpiperidine (B165713) system.

The conformational dynamics can be investigated using various techniques, including X-ray crystallography and NMR spectroscopy. Variable temperature NMR studies can provide information about the energy barriers for ring inversion. Computational studies using methods like Density Functional Theory (DFT) can also be employed to calculate the relative energies of different conformers and to predict their geometries.

The following table summarizes the key conformational features of the piperidine system in this compound, based on data from analogous systems.

| Conformational Feature | Description | Influencing Factors | Expected Preference |

| Piperidine Ring Conformation | Adopts a chair conformation to minimize strain. | Inherent stability of the chair form. | Predominantly chair. |

| Phenyl Group Orientation | The phenyl group at C4 can be considered in relation to the plane of the piperidine ring. | Steric hindrance with axial hydrogens at C2 and C6. | The phenyl group will adopt a low-energy rotational conformation. |

| N-substituent Orientation | If the nitrogen is substituted (e.g., N-methyl), the substituent can be axial or equatorial. | A-value of the substituent; steric interactions. | The bulkier group on the nitrogen will prefer the equatorial position. |

Computational and Theoretical Studies on Alpha Ethyl 4 Phenylpiperidine 4 Methanol Molecular Architecture

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are instrumental in understanding the fundamental electronic properties that govern the behavior of a molecule. For alpha-Ethyl-4-phenylpiperidine-4-methanol, these investigations would typically involve Density Functional Theory (DFT) to map out its electronic landscape.

Frontier Molecular Orbital Analysis (HOMO-LUMO Energy Gaps)

Frontier molecular orbital (FMO) theory is a critical tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive and more readily polarizable. nih.gov For a molecule like this compound, the distribution and energies of these orbitals would be heavily influenced by the electron-donating and -withdrawing characteristics of the phenyl, ethyl, and hydroxyl substituents.

A hypothetical representation of the HOMO and LUMO for this compound would likely show the HOMO localized around the electron-rich phenyl ring and the nitrogen atom of the piperidine (B6355638) ring, while the LUMO might be distributed over the piperidine ring and its substituents.

Global Chemical Reactivity Descriptors and Reactivity Prediction

From the HOMO and LUMO energies derived from DFT calculations, several global chemical reactivity descriptors can be calculated to quantify the reactivity of this compound. These descriptors provide a more nuanced understanding of its chemical behavior. nih.gov

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the electrophilic character of a molecule. |

These parameters, once calculated, would allow for a detailed prediction of how this compound might interact with other molecules, including biological targets. For example, a high electrophilicity index would suggest that the molecule is a good electron acceptor.

Advanced Conformational Analysis and Potential Energy Surface Mapping

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. For a flexible molecule like this compound, multiple conformations can exist in equilibrium. Advanced conformational analysis aims to identify all stable conformers and the energy barriers between them.

This is achieved by mapping the potential energy surface (PES) of the molecule. The PES is a mathematical landscape where the energy of the molecule is plotted against its geometric parameters. Minima on the PES correspond to stable conformers, while saddle points represent the transition states between them. For 4-phenylpiperidine (B165713) derivatives, studies have shown that the orientation of the substituent at the 4-position (axial or equatorial) is a critical factor influencing the conformational landscape. nih.gov The presence of the ethyl and hydroxyl groups in this compound would introduce additional rotational degrees of freedom, leading to a more complex PES.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing researchers to observe its movements, vibrations, and conformational changes. chemrxiv.org

Elucidation of Reaction Mechanisms via Transition State Modeling

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By modeling the transition state—the highest energy point along the reaction pathway—researchers can understand how a reaction proceeds and what factors influence its rate.

For this compound, transition state modeling could be used to study various potential reactions, such as its metabolism by enzymes. For instance, the N-dealkylation of similar 4-aminopiperidine (B84694) drugs has been studied using these methods, identifying key interactions with cytochrome P450 enzymes. nih.gov Similarly, the mechanism of reactions involving the piperidine ring itself, such as intramolecular C–H amination, has been elucidated through DFT calculations and the characterization of transition states. acs.org These studies provide a framework for hypothetically modeling the metabolic pathways or synthetic transformations of this compound.

Alpha Ethyl 4 Phenylpiperidine 4 Methanol As a Key Intermediate in Complex Chemical Synthesis

Integration into Advanced Organic Scaffolds

The chemical architecture of alpha-ethyl-4-phenylpiperidine-4-methanol makes it a prime candidate for integration into larger, more complex organic scaffolds. The tertiary alcohol and the secondary amine within the piperidine (B6355638) ring are key functional groups that allow for a variety of chemical transformations.

The synthesis of such intermediates often begins with precursors like 4-piperidone (B1582916) derivatives. For instance, 1-(2-Phenethyl)-4-piperidone is a key intermediate in the preparation of certain analgesics. researchgate.net The synthesis of N-substituted 4-phenylpiperidines can also be achieved through one-pot cyclization methods. The general synthetic strategies for 4-phenylpiperidines highlight the versatility of this structural motif in building advanced molecular frameworks. researchgate.netgoogle.com

Table 1: Key Reactions for Integrating 4-Phenylpiperidine (B165713) Scaffolds

| Reaction Type | Reagents and Conditions | Resulting Scaffold | Reference |

| Grignard Reaction | Phenylmagnesium halide, N-protected 4-piperidone | 4-phenyl-4-hydroxypiperidine derivative | google.com |

| Reductive Amination | N-phenethyl-4-piperidone, Aniline, H₂, Catalyst | N-phenethyl-4-anilinopiperidine | google.com |

| Strecker Synthesis | 1-benzylpiperidin-4-one, Aniline, HCN | α-amino nitrile intermediate | researchgate.net |

| Dieckmann Cyclization | Aminodicarboxylate esters | 4-piperidone derivative | researchgate.net |

The presence of the hydroxyl and the secondary amine groups in this compound allows for subsequent reactions such as etherification, esterification, and N-alkylation or N-acylation, thereby enabling its incorporation into a diverse range of advanced organic structures.

Precursor for Stereospecific Syntheses of Architecturally Intricate Molecules

The 4-phenylpiperidine core is a common feature in many biologically active molecules, and the stereochemistry at the C4 position can be crucial for their activity. While specific research on the stereospecific synthesis using this compound is not widely documented, the general principles of synthesizing chiral 4-phenylpiperidines are well-established.

The synthesis of specific stereoisomers of substituted piperidines often involves asymmetric synthesis or chiral resolution. For example, the Dieckmann cyclization of prochiral aminodicarboxylate esters can lead to chiral 4-piperidones, which can then be used to build stereochemically defined molecules. researchgate.net The resulting chiral piperidones can undergo stereoselective additions of organometallic reagents to create chiral tertiary alcohols.

Table 2: General Approaches to Stereospecific Piperidine Synthesis

| Method | Description | Potential Outcome | Reference |

| Chiral Auxiliary | Use of a chiral auxiliary to direct the stereochemical outcome of a reaction. | Enantiomerically enriched piperidine derivatives. | General Principle |

| Asymmetric Catalysis | Employment of a chiral catalyst to favor the formation of one enantiomer over the other. | Stereoselective formation of chiral centers. | General Principle |

| Chiral Resolution | Separation of a racemic mixture into its individual enantiomers. | Isolation of pure enantiomers of the final product or a key intermediate. | researchgate.net |

Given that this compound possesses a chiral center at the carbon bearing the hydroxyl, ethyl, and phenyl groups, its synthesis from a prochiral precursor using stereoselective methods would yield enantiomerically enriched forms. These chiral building blocks are invaluable for the synthesis of architecturally intricate molecules where specific stereoisomers are required for desired biological activity.

Strategic Building Block for Diverse Molecular Architectures

The utility of this compound as a strategic building block stems from its inherent functionality and the robustness of the piperidine ring. The 4-phenylpiperidine motif is a key component in a wide range of compounds, including opioid analgesics and dopamine (B1211576) receptor ligands. google.com

The synthesis of such compounds often starts with simpler piperidine precursors. For example, normeperidine, which is ethyl 4-phenylpiperidine-4-carboxylate, serves as a precursor in the synthesis of other functionalized piperidines. nih.gov Similarly, this compound can be envisioned as a starting material for a variety of molecular architectures. The hydroxyl group can be a handle for introducing other functionalities or for linking the molecule to other scaffolds. The secondary amine in the piperidine ring provides a site for modification, such as the introduction of various substituents to modulate the properties of the final molecule.

The general synthetic routes to 4-phenylpiperidines often involve the construction of the piperidine ring itself or the modification of a pre-existing one. researchgate.netresearchgate.net The versatility of these synthetic approaches underscores the importance of intermediates like this compound in accessing a wide array of complex molecular structures.

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for alpha-ethyl-4-phenylpiperidine-4-methanol, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves piperidine core functionalization. For analogous piperidine derivatives (e.g., 1-(4-methylphenyl)ethanol), oxidation/reduction strategies using agents like sodium borohydride or chromic acid are common . Optimization includes pH control (e.g., sodium acetate buffer at pH 4.6 for chromatographic purity checks) and solvent selection (methanol-buffer mixtures for mobile phases in HPLC analysis) . Characterization should combine NMR (e.g., 1H/13C in CDCl3 or DMSO-d6) and mass spectrometry .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Refer to GHS-compliant safety data sheets for structurally similar piperidine derivatives. Key precautions include:

- Use of fume hoods to avoid inhalation (evidenced for α,α-diphenyl-4-piperidinemethanol) .

- Emergency procedures for skin contact (e.g., immediate washing with water) .

- Waste disposal via certified hazardous waste systems .

Q. How can researchers assess the biological activity of this compound in preliminary studies?

- Methodological Answer : For initial screening:

- Enzyme assays : Use kinetic studies to evaluate inhibition/activation (e.g., protocols for aromatic amine metabolic pathways ).

- Antimicrobial testing : Follow agar diffusion methods, referencing studies on structurally related alcohols like 1-(4-methylphenyl)ethanol .

- Data validation : Include triplicate experiments with controls to minimize variability .

Advanced Research Questions

Q. What advanced analytical techniques are suitable for resolving structural ambiguities or impurities in this compound?

- Methodological Answer :

- HPLC-MS : Employ a methanol-sodium acetate buffer (65:35, pH 4.6) mobile phase for high-resolution separation .

- X-ray crystallography : Resolve stereochemical uncertainties using single-crystal diffraction (applied to piperidine derivatives in ).

- Isotopic labeling : Track metabolic pathways in biological studies (e.g., 13C-labeled analogs) .

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacological profile?

- Methodological Answer :

- Core modifications : Introduce substituents at the piperidine nitrogen or phenyl ring (e.g., methyl/methoxy groups as in ).

- Bioisosteric replacement : Replace the ethanol moiety with bioisosteres like thiols or amines, guided by computational docking .

- Data integration : Use multivariate analysis to correlate structural changes with activity trends .

Q. How should researchers address contradictions in toxicity or efficacy data across studies?

- Methodological Answer :

- Meta-analysis : Apply HPV Chemical Challenge Program guidelines to aggregate and weight data by study quality (e.g., OECD/GLP compliance) .

- Error source identification : Quantify uncertainties from instrumentation (e.g., API-2000 LC/MS calibration drift ) or biological variability .

- Dose-response reevaluation : Use Hill equation modeling to reconcile discrepancies in EC50 values .

Q. What strategies are recommended for evaluating environmental impacts of this compound?

- Methodological Answer :

- Ecotoxicology assays : Use Daphnia magna or algal growth inhibition tests, referencing EPA DSSTox frameworks .

- Degradation studies : Investigate photolytic/hydrolytic pathways under simulated environmental conditions (pH 7–9, UV exposure) .

- Bioaccumulation modeling : Apply logP values (e.g., calculated via PubChem ) to predict environmental persistence.

Data Management and Reporting

Q. How should raw and processed data be organized in publications or theses?

- Methodological Answer :

- Raw data : Archive large datasets (e.g., NMR spectra, HPLC chromatograms) in appendices .

- Processed data : Present statistically validated results (mean ± SD, n ≥ 3) in main figures/tables .

- Reproducibility : Document instrument parameters (e.g., mobile phase composition ) and software settings (e.g., MassLynx for MS ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.